molecular formula C14H14Cl2N2O4S B4192677 N~2~-(2,4-dichlorophenyl)-N~1~-(2-furylmethyl)-N~2~-(methylsulfonyl)glycinamide

N~2~-(2,4-dichlorophenyl)-N~1~-(2-furylmethyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No. B4192677
M. Wt: 377.2 g/mol
InChI Key: ASNKPOSEADVAHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(2,4-dichlorophenyl)-N~1~-(2-furylmethyl)-N~2~-(methylsulfonyl)glycinamide, also known as DCMF, is a chemical compound that has gained significant attention in the field of scientific research. DCMF is a glycine transporter type 1 (GlyT1) inhibitor and has shown promising results in the treatment of various neurological disorders.

Mechanism of Action

N~2~-(2,4-dichlorophenyl)-N~1~-(2-furylmethyl)-N~2~-(methylsulfonyl)glycinamide works by inhibiting the reuptake of glycine, a neurotransmitter that plays a crucial role in the regulation of N-methyl-D-aspartate (NMDA) receptor function. By inhibiting the reuptake of glycine, N~2~-(2,4-dichlorophenyl)-N~1~-(2-furylmethyl)-N~2~-(methylsulfonyl)glycinamide increases the concentration of glycine in the synaptic cleft, leading to enhanced NMDA receptor function.
Biochemical and Physiological Effects:
N~2~-(2,4-dichlorophenyl)-N~1~-(2-furylmethyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have several biochemical and physiological effects. Studies have shown that N~2~-(2,4-dichlorophenyl)-N~1~-(2-furylmethyl)-N~2~-(methylsulfonyl)glycinamide can increase the levels of dopamine and acetylcholine in the brain, leading to improved cognitive function. N~2~-(2,4-dichlorophenyl)-N~1~-(2-furylmethyl)-N~2~-(methylsulfonyl)glycinamide has also been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

N~2~-(2,4-dichlorophenyl)-N~1~-(2-furylmethyl)-N~2~-(methylsulfonyl)glycinamide has several advantages for use in lab experiments. It has a high affinity for the GlyT1 transporter, making it a potent inhibitor of glycine reuptake. N~2~-(2,4-dichlorophenyl)-N~1~-(2-furylmethyl)-N~2~-(methylsulfonyl)glycinamide is also highly selective for GlyT1, meaning that it does not interact with other neurotransmitter transporters. However, N~2~-(2,4-dichlorophenyl)-N~1~-(2-furylmethyl)-N~2~-(methylsulfonyl)glycinamide has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on N~2~-(2,4-dichlorophenyl)-N~1~-(2-furylmethyl)-N~2~-(methylsulfonyl)glycinamide. One area of interest is the development of more potent and selective GlyT1 inhibitors. Another area of interest is the investigation of the potential use of N~2~-(2,4-dichlorophenyl)-N~1~-(2-furylmethyl)-N~2~-(methylsulfonyl)glycinamide in the treatment of other neurological disorders, such as depression and anxiety. Additionally, more research is needed to fully understand the biochemical and physiological effects of N~2~-(2,4-dichlorophenyl)-N~1~-(2-furylmethyl)-N~2~-(methylsulfonyl)glycinamide and its potential long-term effects.

Scientific Research Applications

N~2~-(2,4-dichlorophenyl)-N~1~-(2-furylmethyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential use in the treatment of neurological disorders such as schizophrenia, Alzheimer's disease, and attention deficit hyperactivity disorder (ADHD). Studies have shown that N~2~-(2,4-dichlorophenyl)-N~1~-(2-furylmethyl)-N~2~-(methylsulfonyl)glycinamide can improve cognitive function and reduce symptoms of these disorders.

properties

IUPAC Name

2-(2,4-dichloro-N-methylsulfonylanilino)-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2N2O4S/c1-23(20,21)18(13-5-4-10(15)7-12(13)16)9-14(19)17-8-11-3-2-6-22-11/h2-7H,8-9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASNKPOSEADVAHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NCC1=CC=CO1)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~-(2,4-dichlorophenyl)-N-(furan-2-ylmethyl)-N~2~-(methylsulfonyl)glycinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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